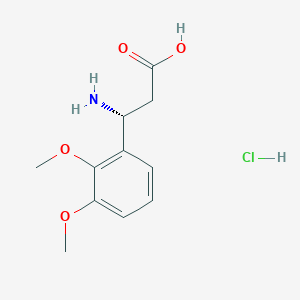
1-(1-Benzylazetidin-3-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzylazetidin-3-yl)-N-methylmethanamine is a synthetic organic compound belonging to the azetidine class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzylazetidin-3-yl)-N-methylmethanamine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, benzylamine can be reacted with chloroacetyl chloride to form an intermediate, which undergoes cyclization to yield the azetidine ring.
N-Methylation: The azetidine ring is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the N-methyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:
Large-Scale Cyclization: Utilizing efficient cyclization reactions with high-yielding precursors.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Benzylazetidin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.
Major Products:
Oxidation Products: Corresponding oxidized derivatives with functional groups such as alcohols or ketones.
Reduction Products: Reduced derivatives with additional hydrogen atoms.
Substitution Products: Substituted azetidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(1-Benzylazetidin-3-yl)-N-methylmethanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in developing novel therapeutic agents targeting neurological disorders and infectious diseases.
Biological Studies: It is used in biological studies to investigate its interactions with biological targets, including enzymes and receptors.
Materials Science: The compound’s unique chemical structure makes it a candidate for developing advanced materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-(1-Benzylazetidin-3-yl)-N-methylmethanamine involves its interaction with molecular targets, including enzymes and receptors. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1-Benzylazetidin-3-yl(methyl)carbamate hydrochloride: A similar compound with a carbamate functional group.
Substituted Azetidines: Various azetidine derivatives with different substituents on the azetidine ring.
Uniqueness: 1-(1-Benzylazetidin-3-yl)-N-methylmethanamine is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H18N2 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-(1-benzylazetidin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C12H18N2/c1-13-7-12-9-14(10-12)8-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
InChI-Schlüssel |
RLIWIPRLVJQPLK-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1CN(C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



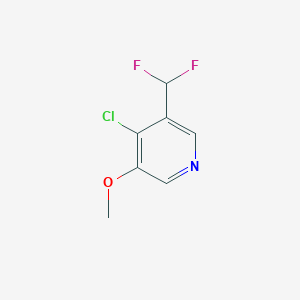
![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12951017.png)
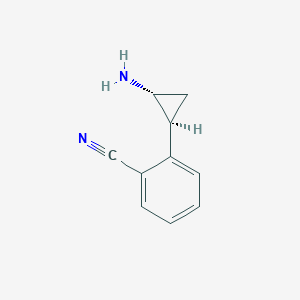
![3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12951034.png)
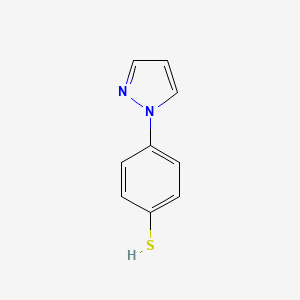
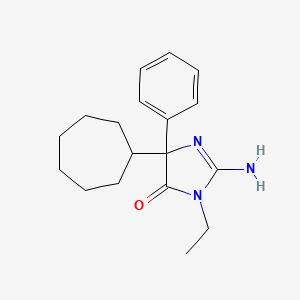



![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B12951082.png)
![tert-Butyl (R)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12951084.png)
![(S)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12951094.png)
